molecular formula C8H20OSi B091802 Silane, (2,2-dimethylpropoxy)trimethyl- CAS No. 18246-63-4

Silane, (2,2-dimethylpropoxy)trimethyl-

Cat. No. B091802
CAS RN: 18246-63-4
M. Wt: 160.33 g/mol
InChI Key: CFUAMMVVJMPPLD-UHFFFAOYSA-N
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Description

Silane, (2,2-dimethylpropoxy)trimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This colorless liquid is also known as tert-butyltrimethylsilane and is commonly used as a reagent in organic chemistry. The compound is highly reactive and is used as a protecting group for alcohols and amines, as well as a reducing agent for carbonyl compounds.

Mechanism Of Action

The mechanism of action of silane, (2,2-dimethylpropoxy)trimethyl- is complex and depends on the specific reaction in which it is used. In general, the compound acts as a source of the tert-butyl group, which can be used to protect alcohols and amines from unwanted reactions. It can also act as a reducing agent, donating electrons to carbonyl compounds to form alcohols.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of silane, (2,2-dimethylpropoxy)trimethyl-. However, the compound is generally considered to be relatively non-toxic and is not known to have any significant effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of silane, (2,2-dimethylpropoxy)trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. However, the compound can also be difficult to handle due to its high reactivity and tendency to form explosive peroxides. It is also relatively expensive compared to other reagents.

Future Directions

There are many potential future directions for research on silane, (2,2-dimethylpropoxy)trimethyl-. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible to researchers. Another potential direction is the investigation of new applications for the compound in organic synthesis and other fields. Finally, there is also potential for research on the toxicity and safety of the compound, particularly in the context of its use in laboratory settings.

Scientific Research Applications

Silane, (2,2-dimethylpropoxy)trimethyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the protection of alcohols and amines. The compound is also used as a reducing agent for carbonyl compounds, and as a source of the tert-butyl group in organic reactions.

properties

CAS RN

18246-63-4

Product Name

Silane, (2,2-dimethylpropoxy)trimethyl-

Molecular Formula

C8H20OSi

Molecular Weight

160.33 g/mol

IUPAC Name

2,2-dimethylpropoxy(trimethyl)silane

InChI

InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3

InChI Key

CFUAMMVVJMPPLD-UHFFFAOYSA-N

SMILES

CC(C)(C)CO[Si](C)(C)C

Canonical SMILES

CC(C)(C)CO[Si](C)(C)C

synonyms

(2,2-Dimethylpropoxy)trimethylsilane

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.50 g (56.7 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (56.7 mmol) of neopentyl alcohol (2,2-dimethyl-1-propanol) and 11.6 g (142 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for a further 2 hours at 0° C. and for 2.5 hours at 20° C. The upper phase was separated off to give 7.80 g (theory: 9.09 g) of 2,2-dimethyl-1-trimethylsilyloxypropane as a colorless oil having a purity of 96% (GC).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1 mole of neopentyl alcohol and 1.5 moles of trimethylchlorosilane together with 0.0005 moles of tetra-n-butyl ammonium bromide were heated under reflux (54°-100° C.) until the IR spectrum did not show an OH band. The product was worked up by fractional distillation at normal pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.0005 mol
Type
catalyst
Reaction Step One
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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